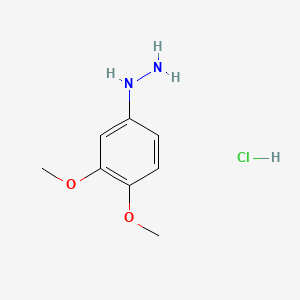

(3,4-Dimethoxyphenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality (3,4-Dimethoxyphenyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethoxyphenyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.ClH/c1-11-7-4-3-6(10-9)5-8(7)12-2;/h3-5,10H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSRMSMAVYUKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066595 | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40119-17-3, 20329-82-2 | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40119-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20329-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020329822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Dimethoxyphenyl)hydrazine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040119173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, (3,4-dimethoxyphenyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dimethoxyphenyl)hydrazine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (3,4-Dimethoxyphenyl)hydrazine hydrochloride: Synthesis, Safety, and Applications in Drug Discovery

Abstract

(3,4-Dimethoxyphenyl)hydrazine hydrochloride (CAS No. 40119-17-3) is a pivotal chemical intermediate, primarily recognized for its role as a precursor in the synthesis of indole scaffolds, which are central to a vast array of pharmacologically active molecules. This technical guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, comprehensive safety and handling information, and a thorough exploration of its application in medicinal chemistry, with a focus on the Fischer indole synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to leverage this versatile reagent in their research endeavors.

Introduction: The Strategic Importance of (3,4-Dimethoxyphenyl)hydrazine hydrochloride

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a drug development campaign. (3,4-Dimethoxyphenyl)hydrazine hydrochloride has emerged as a valuable building block due to the prevalence of the 6,7-dimethoxyindole moiety in numerous biologically active compounds.[1][2] Its utility is most profoundly demonstrated in the Fischer indole synthesis, a robust and versatile method for constructing the indole ring system that has been a cornerstone of heterocyclic chemistry for over a century.[2] This guide will elucidate the critical aspects of (3,4-Dimethoxyphenyl)hydrazine hydrochloride, providing the necessary technical information for its safe and effective use in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a reagent is fundamental to its application in synthesis and analysis.

Physical and Chemical Properties

The key physical and chemical properties of (3,4-Dimethoxyphenyl)hydrazine hydrochloride are summarized in the table below. It is important to note that while some data for the target compound is available, other data points are often reported for the closely related but structurally distinct (3,4-dimethylphenyl)hydrazine hydrochloride (CAS No. 60481-51-8). Care must be taken to use data specific to the dimethoxy variant.

| Property | Value | Source |

| CAS Number | 40119-17-3 | MedChemExpress |

| Molecular Formula | C₈H₁₃ClN₂O₂ | MedChemExpress |

| Molecular Weight | 204.66 g/mol | MedChemExpress |

| Appearance | Light brown to gray solid | MedChemExpress |

| Melting Point | 195-200 °C (for the dimethyl analog) | [3][4] |

| Solubility | Soluble in water | [4] |

| Stability | Hygroscopic; store under an inert atmosphere | [4] |

Spectroscopic Data (Predicted)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~10.1 ppm (broad s, 3H): -NH₃⁺ protons.

-

δ ~7.0 ppm (d, 1H): Aromatic proton ortho to the hydrazine group.

-

δ ~6.9 ppm (d, 1H): Aromatic proton meta to the hydrazine group.

-

δ ~6.8 ppm (dd, 1H): Aromatic proton para to the hydrazine group.

-

δ ~3.7 ppm (s, 6H): Two methoxy (-OCH₃) groups.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~150-145 ppm: Aromatic carbons attached to the methoxy groups.

-

δ ~140 ppm: Aromatic carbon attached to the hydrazine group.

-

δ ~120-110 ppm: Other aromatic carbons.

-

δ ~55 ppm: Methoxy carbons.

-

-

IR (ATR):

-

~3200-2800 cm⁻¹: N-H stretching from the hydrazinium ion.

-

~1600, 1500 cm⁻¹: Aromatic C=C stretching.

-

~1250, 1030 cm⁻¹: C-O stretching of the methoxy groups.

-

Synthesis of (3,4-Dimethoxyphenyl)hydrazine hydrochloride

The most common and industrially scalable synthesis of aryl hydrazines involves the diazotization of the corresponding aniline followed by reduction of the resulting diazonium salt. The following is a detailed, self-validating protocol adapted from established procedures for similar compounds.

Synthesis Workflow

Caption: Workflow for the synthesis of (3,4-Dimethoxyphenyl)hydrazine hydrochloride.

Detailed Experimental Protocol

Materials:

-

3,4-Dimethoxyaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ethanol

-

Diethyl Ether

-

Ice

Procedure:

-

Preparation of the Diazonium Salt Solution: a. In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 3,4-dimethoxyaniline (1 equivalent) in a mixture of concentrated HCl (3 equivalents) and water. b. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. c. Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. d. Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a clear, yellowish solution. The reaction is self-validating as the disappearance of the solid aniline starting material indicates the progression of the reaction.

-

Reduction of the Diazonium Salt: a. In a separate, larger beaker, dissolve tin(II) chloride dihydrate (3 equivalents) in concentrated HCl. Cool this solution to below 10 °C in an ice bath. b. Slowly add the cold diazonium salt solution to the tin(II) chloride solution with continuous stirring. A thick, off-white to pale yellow precipitate of the hydrazine hydrochloride salt will form.

-

Isolation and Purification: a. After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure complete precipitation. b. Collect the precipitate by vacuum filtration. c. Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether to remove residual acids and organic impurities. d. Dry the product under vacuum to yield (3,4-Dimethoxyphenyl)hydrazine hydrochloride as a stable solid.

Safety and Handling

(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Source: MedChemExpress Safety Data Sheet

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles.

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Application in Drug Discovery: The Fischer Indole Synthesis

The primary utility of (3,4-Dimethoxyphenyl)hydrazine hydrochloride in drug development is its role as a key reactant in the Fischer indole synthesis to produce 6,7-dimethoxyindoles. This scaffold is present in a variety of bioactive molecules.

The Fischer Indole Synthesis: Mechanism and Causality

The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through a series of well-defined steps. The choice of a strong acid catalyst (Brønsted or Lewis) is crucial for promoting the key[7][7]-sigmatropic rearrangement.

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of a 6,7-Dimethoxyindole Derivative

This protocol provides a representative example of a Fischer indole synthesis using (3,4-Dimethoxyphenyl)hydrazine hydrochloride.

Materials:

-

(3,4-Dimethoxyphenyl)hydrazine hydrochloride

-

A suitable ketone (e.g., cyclohexanone)

-

Anhydrous Ethanol

-

Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, glacial acetic acid)

Procedure:

-

Hydrazone Formation (in situ): a. In a round-bottom flask, suspend (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1 equivalent) in anhydrous ethanol. b. Add the ketone (1.1 equivalents) to the suspension. c. Reflux the mixture for 1-2 hours. The formation of the hydrazone can be monitored by TLC. This step is self-validating as the consumption of the starting materials can be observed.

-

Indolization: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Add polyphosphoric acid (PPA) to the crude hydrazone. c. Heat the mixture to 80-100 °C for 1-3 hours. The reaction progress should be monitored by TLC until the hydrazone is consumed. d. Cool the reaction mixture and carefully quench by pouring it onto crushed ice. e. Neutralize the mixture with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: a. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. b. Purify the crude product by column chromatography on silica gel to obtain the desired 6,7-dimethoxyindole derivative.

Relevance to Pharmaceutical Synthesis

The 6,7-dimethoxyindole core synthesized from (3,4-Dimethoxyphenyl)hydrazine is a key structural feature in several classes of therapeutic agents. For instance, it forms the basis for compounds investigated as platelet-derived growth factor receptor (PDGFR) tyrosine kinase inhibitors, which have shown broad antiproliferative activity against tumor cells.[1] The synthesis of JNJ-10198409, a potent anti-PDGFR-β kinase inhibitor, relies on a 6,7-dimethoxy substituted scaffold, highlighting the industrial relevance of this starting material.[1] Additionally, 6-methoxyindole derivatives, which can be accessed through similar synthetic routes, have been explored as potent melatonin analogues.[8]

Conclusion

(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a high-value chemical intermediate with a well-defined role in the synthesis of complex heterocyclic molecules. Its primary application in the Fischer indole synthesis provides a reliable and scalable route to 6,7-dimethoxyindoles, which are important pharmacophores in modern drug discovery. A comprehensive understanding of its synthesis, physicochemical properties, and safe handling procedures, as outlined in this guide, is essential for any researcher or drug development professional seeking to utilize this versatile compound to its full potential. The continued exploration of indole-based therapeutics ensures that (3,4-Dimethoxyphenyl)hydrazine hydrochloride will remain a relevant and strategically important building block in the pharmaceutical sciences.

References

-

Home Sunshine Pharma. (3,4-dimethylphenyl)hydrazine Hydrochloride CAS 86746-50-1/60481-51-8. [Link]

-

Royal Society of Chemistry. (2018). Supplementary Information for Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. [Link]

-

Reuman, M., et al. (2005). (6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines: platelet-derived growth factor receptor tyrosine kinase inhibitors with broad antiproliferative activity against tumor cells. Journal of Medicinal Chemistry, 48(26), 8163-73. [Link]

-

Shaikh, I. A., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34226-34255. [Link]

-

Royal Society of Chemistry. Supporting Information for an article. [Link]

-

MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. [Link]

-

PubMed Central. (2021). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. [Link]

-

Spadoni, G., et al. (1998). 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues. Journal of Medicinal Chemistry, 41(19), 3624-34. [Link]

-

PubChem. 4-Methoxyphenylhydrazine hydrochloride. [Link]

Sources

- 1. (6,7-Dimethoxy-2,4-dihydroindeno[1,2-c]pyrazol-3-yl)phenylamines: platelet-derived growth factor receptor tyrosine kinase inhibitors with broad antiproliferative activity against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3,4-dimethylphenyl)hydrazine Hydrochloride CAS 86746-50-1/60481-51-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]

- 5. 4-Methoxyphenylhydrazine hydrochloride(19501-58-7) 1H NMR [m.chemicalbook.com]

- 6. 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Mechanistic and Practical Guide to the Application of (3,4-Dimethoxyphenyl)hydrazine Hydrochloride in Modern Synthesis

Executive Summary

The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous bioactive compounds.[1] The Fischer indole synthesis, a classic and versatile reaction discovered in 1883, remains one of the most reliable methods for constructing this privileged heterocycle.[1][2] This guide provides an in-depth examination of (3,4-Dimethoxyphenyl)hydrazine hydrochloride, a key substituted hydrazine, and its mechanistic role in this powerful transformation. We will dissect the multi-step reaction mechanism, explore the critical influence of reaction parameters, and provide practical, field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of complex molecular targets.

The Fischer Indole Synthesis: A Foundational Overview

The Fischer indole synthesis is a chemical reaction that generates an indole from an arylhydrazine and an enolizable aldehyde or ketone under acidic conditions.[3][4] Its enduring utility stems from the wide availability of starting materials and its tolerance for a broad range of functional groups.[1] The reaction can often be performed in a "one-pot" procedure, where the intermediate arylhydrazone is not isolated, enhancing operational efficiency.[5] The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂, BF₃, and AlCl₃.[6][7]

The Core Reagent: (3,4-Dimethoxyphenyl)hydrazine Hydrochloride

(3,4-Dimethoxyphenyl)hydrazine hydrochloride serves as a substituted arylhydrazine precursor in the Fischer synthesis. The key features of this specific reagent are:

-

Electronic Effects: The two methoxy groups at the 3- and 4-positions of the phenyl ring are strong electron-donating groups (EDGs). EDGs enhance the nucleophilicity of the arylhydrazine and can influence the rate and regioselectivity of the reaction, generally leading to higher reactivity compared to unsubstituted or electron-withdrawn phenylhydrazines.[8]

-

Salt Form: The hydrochloride salt form enhances the compound's stability and simplifies handling and storage. As the Fischer synthesis is conducted under acidic conditions, the hydrochloride salt is a convenient and directly usable precursor.

These properties make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients and natural products.[7][9][10]

The Step-by-Step Mechanism of Action

The conversion of (3,4-Dimethoxyphenyl)hydrazine and a carbonyl compound into a 5,6-dimethoxyindole derivative proceeds through a well-established, multi-step mechanism under acid catalysis.[3][11] The entire process is a cascade of classical organic transformations, culminating in the formation of the energetically favorable aromatic indole ring.[6]

Step 1 & 2: Phenylhydrazone Formation and Tautomerization

The reaction begins with the acid-catalyzed condensation of (3,4-Dimethoxyphenyl)hydrazine with an aldehyde or ketone.[11] This forms a (3,4-Dimethoxyphenyl)hydrazone intermediate. This intermediate is in equilibrium with its corresponding enamine tautomer (an 'ene-hydrazine'), a crucial step that sets the stage for the key bond-forming event.[3][6]

Step 3: The[1][1]-Sigmatropic Rearrangement

Following protonation of the enamine, the molecule undergoes the core mechanistic event: an irreversible[1][1]-sigmatropic rearrangement.[1][3][5] This electrocyclic reaction, analogous to a Cope rearrangement, involves the cleavage of the weak N-N bond and the formation of a new C-C bond, which is often the rate-determining step of the entire synthesis.[6][12]

Step 4 & 5: Rearomatization, Cyclization, and Elimination

The sigmatropic rearrangement transiently disrupts the aromaticity of the benzene ring, producing a di-imine intermediate.[3][11] This intermediate quickly undergoes rearomatization. The subsequent intramolecular attack of the newly formed amino group onto the imine carbon results in a cyclic aminal.[3][6] Under the acidic reaction conditions, this aminal eliminates a molecule of ammonia (NH₃) to generate the final, stable 5,6-dimethoxy-substituted indole product.[1][2][11]

The Critical Role of the Acid Catalyst

The choice of acid catalyst is a critical parameter that can significantly influence reaction outcomes.[13] Both Brønsted and Lewis acids are effective, but their mode of action and suitability can vary depending on the substrates.[1][2]

-

Brønsted Acids (HCl, H₂SO₄, PPA): These proton-donating acids directly protonate the hydrazine, carbonyl, and various intermediates to facilitate the condensation, tautomerization, and elimination steps.[6] Polyphosphoric acid (PPA) is often used as it can serve as both the catalyst and the solvent.

-

Lewis Acids (ZnCl₂, BF₃, AlCl₃): These electron-accepting acids coordinate to the nitrogen and oxygen atoms of the intermediates.[6] This coordination enhances the electrophilicity of key carbons and facilitates the bond-breaking and bond-forming steps, particularly the[1][1]-sigmatropic rearrangement. Zinc chloride is a very common and effective catalyst for this purpose.[11]

The acidity of the medium can also affect the regioselectivity when using unsymmetrical ketones, making catalyst selection a key tool for directing the synthesis towards a desired isomer.[7]

Practical Application & Experimental Protocol

The following section provides a representative, self-validating protocol for the synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydro-9H-carbazole, a common indole derivative, using (3,4-Dimethoxyphenyl)hydrazine hydrochloride.

Experimental Workflow

The general workflow involves the initial formation of the hydrazone, followed by in-situ cyclization under heat.

Detailed Protocol: Synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydro-9H-carbazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1.0 eq).

-

Addition of Reactants: Add glacial acetic acid as the solvent and catalyst (approx. 5-10 mL per gram of hydrazine).[14] Add cyclohexanone (1.05 eq) to the stirred suspension.

-

Indolization: Heat the reaction mixture to reflux (typically around 110-120 °C) with vigorous stirring.[14] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[2]

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of cold water, which should induce the precipitation of the crude product.

-

Purification: Collect the solid product by vacuum filtration, washing thoroughly with water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure tetrahydrocarbazole derivative.[14]

Table 1: Influence of Reaction Parameters on Fischer Indole Synthesis

| Parameter | Variation | Rationale & Expected Outcome | Citation |

| Catalyst | ZnCl₂, PPA, H₂SO₄, Acetic Acid | Lewis acids (ZnCl₂) are highly effective but can be harsh. PPA is strong and acts as a solvent. Acetic acid is milder, serving as both solvent and catalyst. Choice impacts yield and side products. | [2][7][11][14] |

| Solvent | Acetic Acid, Ethanol, Toluene | Acetic acid is common for its catalytic role. Higher boiling point solvents like toluene can be used with strong acid catalysts to drive the reaction at higher temperatures. | [7][11] |

| Temperature | Room Temp to Reflux | Most reactions require heat to overcome the activation energy of the[1][1]-sigmatropic rearrangement. Refluxing is common. Some highly reactive substrates may proceed at room temperature. | [2][4] |

| Substituents (Aryl Ring) | Electron-Donating (e.g., -OCH₃) | EDGs increase the nucleophilicity of the hydrazine and stabilize the intermediates, generally accelerating the reaction and leading to higher yields. | [8] |

| Substituents (Aryl Ring) | Electron-Withdrawing (e.g., -NO₂) | EWGs decrease hydrazine reactivity and can make the rearrangement step more difficult, often requiring harsher conditions or resulting in lower yields. | [4][6] |

Case Study: Synthesis of Bioactive Molecules

The utility of (3,4-Dimethoxyphenyl)hydrazine is highlighted in the total synthesis of complex natural products. For instance, it is a key starting material in a synthetic route toward makaluvamine D, a marine alkaloid that exhibits topoisomerase II inhibitory activity.[10] In this synthesis, (3,4-dimethoxyphenyl)hydrazine is reacted with dihydrofuran in the presence of ZnCl₂.[7][10] This reaction proceeds via the Fischer indole synthesis mechanism to generate the crucial 5,6-dimethoxytryptophol core structure of the target molecule.[10]

Conclusion

(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a powerful and versatile reagent for the construction of functionalized indole rings via the Fischer indole synthesis. Its electron-rich nature enhances its reactivity, making it a preferred building block in synthetic chemistry. A thorough understanding of the multi-step mechanism—from hydrazone formation through the pivotal[1][1]-sigmatropic rearrangement to the final ammonia elimination—is essential for optimizing reaction conditions. By carefully selecting the acid catalyst, solvent, and temperature, researchers can effectively harness this reagent to build complex molecular architectures for applications in drug discovery and materials science.

References

-

Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 2, 2026, from [Link]

-

Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024, April 10). Science Info. Retrieved January 2, 2026, from [Link]

-

Ghahremanzadeh, R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2577-2588. Available at: [Link]

-

Fischer indole synthesis: significance of choice of acid catalyst. (2020, September 19). Chemistry Stack Exchange. Retrieved January 2, 2026, from [Link]

-

Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu. Retrieved January 2, 2026, from [Link]

-

Fischer Indole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 2, 2026, from [Link]

-

A three-component Fischer indole synthesis. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Al-Trawneh, S. A., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 12(45), 29388-29415. Available at: [Link]

-

Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(81), 51478-51515. Available at: [Link]

-

Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. (2022). International Journal of Advanced Research in Science, Communication and Technology, 2(4). Available at: [Link]

-

Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

-

Ghahremanzadeh, R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved January 2, 2026, from [Link]

Sources

- 1. scienceinfo.com [scienceinfo.com]

- 2. testbook.com [testbook.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]

- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. ijarsct.co.in [ijarsct.co.in]

An In-Depth Technical Guide on the Key Starting Materials for the Fischer Indole Synthesis

Introduction

Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis remains one of the most reliable and versatile methods for constructing the indole nucleus.[1][2] This powerful reaction has been a cornerstone in the synthesis of a vast array of natural products, pharmaceuticals, and agrochemicals.[3][4] The indole scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as the anti-migraine triptans.[2][5] This guide provides an in-depth exploration of the critical starting materials required for this synthesis, offering insights into their selection, scope, and the mechanistic rationale behind their use.

The core of the Fischer indole synthesis is the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or a ketone).[6][7] The success of the synthesis is highly dependent on the judicious choice of these two primary reactants and the acid catalyst.

The Cornerstones of the Reaction: Arylhydrazines and Carbonyl Compounds

The versatility of the Fischer indole synthesis stems from the wide variety of commercially available or readily accessible arylhydrazines and carbonyl compounds.

Arylhydrazines: The Nitrogen Source and Aromatic Core

The arylhydrazine component provides the nitrogen atom for the indole ring and constitutes a significant portion of the final aromatic system.[2] While phenylhydrazine is the most fundamental reactant, substituted arylhydrazines are commonly employed to generate diverse indole derivatives.[1]

Key Considerations for Arylhydrazine Selection:

-

Substitution Pattern: The position and electronic nature of substituents on the aromatic ring of the arylhydrazine dictate the substitution pattern of the resulting indole. Electron-donating groups can sometimes lead to undesired side reactions, such as N-N bond cleavage.[8]

-

Availability and Stability: Many simple arylhydrazines are commercially available.[4] For more complex or unstable arylhydrazines, several synthetic methods are employed, including the reduction of aryldiazonium salts or palladium-catalyzed cross-coupling reactions.[3][7] The Buchwald-Hartwig amination provides a modern and efficient route to N-arylhydrazones from aryl halides.[9]

Carbonyl Compounds: The Source of C2 and C3

The aldehyde or ketone reactant provides the C2 and C3 atoms of the indole ring. The structure of the carbonyl compound significantly influences the substitution at these positions in the final product.

Essential Requirements for the Carbonyl Partner:

-

Presence of α-Hydrogens: The carbonyl compound must possess at least two α-hydrogens to enable the crucial tautomerization to the enamine intermediate.[1][6]

-

Enolizable Nature: The reaction proceeds through an enamine intermediate, meaning the carbonyl compound must be enolizable.[6]

-

Structural Limitations:

-

Acetaldehyde is generally not a suitable substrate for the synthesis of the parent indole under standard conditions, though modifications exist.[3][7] Using pyruvic acid followed by decarboxylation is a common workaround.[6]

-

α,β-Unsaturated ketones are typically avoided as they can lead to side reactions.[6]

-

Symmetrical ketones (RCH₂COCH₂R') can yield a mixture of two isomeric indole products.[6]

-

The Driving Force: Acid Catalysts

The choice of the acid catalyst is a critical parameter in the Fischer indole synthesis and can significantly impact the reaction's efficiency and outcome.[4][10] Both Brønsted and Lewis acids are effective in promoting the key mechanistic steps.[2][7]

Brønsted Acids

Proton-donating acids are widely used and include:

-

Hydrochloric acid (HCl)[2]

-

Sulfuric acid (H₂SO₄)[2]

-

Polyphosphoric acid (PPA)[3]

-

p-Toluenesulfonic acid (p-TsOH)[2]

Lewis Acids

Electron-pair accepting acids are also highly effective and often preferred for their ability to coordinate with the reactants. Common examples include:

-

Zinc chloride (ZnCl₂)[3]

-

Boron trifluoride (BF₃)[2]

-

Aluminum chloride (AlCl₃)[3]

-

Iron(III) chloride (FeCl₃)[4]

The selection of the appropriate acid catalyst often depends on the specific substrates and the desired reaction conditions.[8] For instance, milder acids like acetic acid can be beneficial for sensitive substrates.[8]

Mechanistic Insights and the Role of Starting Materials

A thorough understanding of the reaction mechanism illuminates the critical role of each starting material.

Figure 1: Mechanistic pathway of the Fischer indole synthesis.

-

Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and the carbonyl compound to form an arylhydrazone.[6][11] This is a reversible acid-catalyzed process.

-

Tautomerization: The arylhydrazone tautomerizes to the more reactive enamine intermediate.[2][6] This step requires the presence of at least one α-hydrogen on the carbonyl-derived portion of the molecule.

-

[1][1]-Sigmatropic Rearrangement: The protonated enamine undergoes a key[1][1]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.[1][12] This irreversible step is often the rate-determining step.[13]

-

Cyclization and Aromatization: The resulting di-imine intermediate undergoes cyclization to form a cyclic aminal.[2][3]

-

Elimination: Subsequent elimination of ammonia under acidic conditions leads to the formation of the energetically favorable aromatic indole ring.[2][12]

Experimental Protocol: Synthesis of 2-Phenylindole

This protocol details the synthesis of 2-phenylindole from phenylhydrazine and acetophenone, illustrating the practical application of the principles discussed.[14]

Step 1: Formation of Acetophenone Phenylhydrazone

Materials:

-

Phenylhydrazine (3.6 g, 0.033 mol)

-

Acetophenone (4.0 g, 0.033 mol)

-

95% Ethanol (80 mL)

Procedure:

-

A mixture of phenylhydrazine and acetophenone is warmed on a steam bath for one hour.[14]

-

The resulting hot mixture is dissolved in 80 mL of 95% ethanol.[14]

-

Crystallization is induced by agitation, and the mixture is then cooled in an ice bath.[14]

-

The solid product is collected by filtration and washed with cold ethanol.[14]

Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole

Materials:

-

Acetophenone phenylhydrazone (5.3 g, 0.025 mol)

-

Anhydrous zinc chloride (25.0 g)

-

Glacial acetic acid (50 mL)

-

Concentrated hydrochloric acid (5 mL)

-

Water (400 mL)

-

95% Ethanol (for recrystallization)

Procedure:

-

An intimate mixture of acetophenone phenylhydrazone and powdered anhydrous zinc chloride is prepared in a tall beaker.[14]

-

The beaker is immersed in an oil bath preheated to 170 °C and stirred vigorously.[14]

-

After the mixture becomes liquid (3-4 minutes) and white fumes evolve, the beaker is removed from the bath and stirring is continued for 5 minutes.[14]

-

The hot reaction mixture is poured into 400 mL of water.[14]

-

To dissolve the zinc salts, 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to the beaker containing the reaction mixture.[14]

-

The crude 2-phenylindole is collected by filtration, washed with water, and then recrystallized from hot 95% ethanol.[14]

Figure 2: Experimental workflow for the synthesis of 2-phenylindole.

Summary of Key Starting Materials and Catalysts

| Component | Role in Synthesis | Examples | Key Considerations |

| Arylhydrazine | Provides N1 and the benzene ring of the indole | Phenylhydrazine, Substituted phenylhydrazines | Electronic effects of substituents, stability, and availability.[1][4][8] |

| Carbonyl Compound | Provides C2 and C3 of the indole | Aldehydes (except acetaldehyde), Ketones, Pyruvic acid | Must be enolizable and possess at least two α-hydrogens.[1][6] |

| Acid Catalyst | Promotes hydrazone formation, tautomerization, and cyclization | Brønsted: HCl, H₂SO₄, PPA, p-TsOHLewis: ZnCl₂, BF₃, AlCl₃, FeCl₃ | Choice of acid can influence reaction rate and yield; milder acids for sensitive substrates.[2][4][8] |

Conclusion

The Fischer indole synthesis is a testament to the enduring power of classical organic reactions. Its continued relevance in modern drug discovery and development is a direct consequence of its reliability and the broad accessibility of its key starting materials. A profound understanding of the interplay between the arylhydrazine, the carbonyl compound, and the acid catalyst is paramount for any researcher seeking to harness the synthetic potential of this remarkable transformation. By carefully selecting and optimizing these core components, scientists can efficiently construct a diverse range of indole-containing molecules with significant biological and material applications.

References

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]

-

Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]

-

Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852–52887. [Link]

-

Science Info. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Science Info. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Fischer indole synthesis. Chemeurope.com. Retrieved from [Link]

-

Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852-52887. [Link]

-

Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved from [Link]

-

Douglass, J. H. (2011). Indole synthesis: a review and proposed classification. PMC, 30(4), 1003-1015. [Link]

-

Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. Retrieved from [Link]

-

Mills, K., Al Khawaja, I. K., Al-Saleh, F. S., & Joule, J. A. (1981). Fischer indole synthesis of 3-acyl- and 3-alkoxy-carbonylindoles. Journal of the Chemical Society, Perkin Transactions 1, 636-640. [Link]

-

MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]

-

ResearchGate. (2021, January 4). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

-

Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Fischer inodole synthesis with cyclic ketones [Image]. ResearchGate. Retrieved from [Link]

-

MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Retrieved from [Link]

-

Chem-Station. (2014, August 27). Fischer Indole Synthesis. Chem-Station International Edition. Retrieved from [Link]

Sources

- 1. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. testbook.com [testbook.com]

- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 5. Fischer_indole_synthesis [chemeurope.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scienceinfo.com [scienceinfo.com]

- 8. benchchem.com [benchchem.com]

- 9. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. m.youtube.com [m.youtube.com]

- 12. jk-sci.com [jk-sci.com]

- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

(3,4-Dimethoxyphenyl)hydrazine Hydrochloride: A Technical Guide to its Historical Context, Synthesis, and Application in Modern Drug Discovery

This in-depth technical guide provides a comprehensive overview of (3,4-Dimethoxyphenyl)hydrazine hydrochloride, a crucial building block in synthetic organic and medicinal chemistry. We will delve into its historical context, detail a robust synthetic protocol, explore its chemical properties, and showcase its application in the synthesis of bioactive molecules, particularly through the renowned Fischer indole synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their work.

Historical Perspective: From Fischer's Discovery to a Modern Reagent

While a singular moment of discovery for (3,4-Dimethoxyphenyl)hydrazine hydrochloride is not prominently documented in historical literature, its emergence is intrinsically linked to the pioneering work of Hermann Emil Fischer. In 1875, Fischer reported the first synthesis of its parent compound, phenylhydrazine, by the reduction of a phenyl diazonium salt with sulfite salts. This discovery was a watershed moment in organic chemistry, not only for the introduction of a new class of compounds but also for its immediate application in Fischer's seminal work on the structure of sugars, where phenylhydrazine was used to form characteristic crystalline derivatives called osazones.

The fundamental synthetic route established by Fischer—diazotization of an aniline followed by reduction—became the cornerstone for the preparation of a vast array of substituted phenylhydrazines. The development of (3,4-Dimethoxyphenyl)hydrazine hydrochloride follows this historical precedent. As the importance of substituted anilines grew in the burgeoning fields of dye chemistry and pharmaceuticals in the early 20th century, so too did the accessibility and utility of their corresponding hydrazine derivatives. The dimethoxy substitution pattern, in particular, proved to be of significant interest due to its prevalence in natural products and its ability to modulate the electronic properties and biological activity of target molecules.

Synthesis of (3,4-Dimethoxyphenyl)hydrazine Hydrochloride: A Validated Protocol

The synthesis of (3,4-Dimethoxyphenyl)hydrazine hydrochloride is a well-established, multi-step process commencing from the readily available 3,4-dimethoxyaniline. The causality behind each step is critical for ensuring a high yield and purity of the final product. The following protocol represents a robust and validated methodology.

Reaction Scheme

Caption: Synthetic workflow for (3,4-Dimethoxyphenyl)hydrazine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Diazotization of 3,4-Dimethoxyaniline

-

To a solution of 3,4-dimethoxyaniline in aqueous hydrochloric acid, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.

-

The temperature is strictly maintained below 5 °C to prevent the decomposition of the diazonium salt and the formation of phenolic byproducts. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete diazotization.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, a solution of a reducing agent, such as stannous chloride dihydrate in concentrated hydrochloric acid or sodium metabisulfite in water, is prepared and cooled.

-

The cold diazonium salt solution is then added slowly to the reducing agent solution, again maintaining a low temperature. The choice of reducing agent can influence the reaction conditions and workup procedure. Stannous chloride is a classic and effective choice, while sodium metabisulfite offers a metal-free alternative.

-

After the addition is complete, the reaction mixture is stirred for a period to allow for the complete reduction of the diazonium group to the hydrazine.

Step 3: Isolation and Purification

-

The resulting slurry containing the crude (3,4-Dimethoxyphenyl)hydrazine is then treated to induce precipitation of the hydrochloride salt. This is often achieved by the addition of concentrated hydrochloric acid or by adjusting the pH.

-

The precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried under vacuum.

-

For higher purity, the product can be recrystallized from a suitable solvent system, such as aqueous ethanol.

Physicochemical Properties and Characterization

(3,4-Dimethoxyphenyl)hydrazine hydrochloride is typically an off-white to pale crystalline powder. Its stability and reactivity are key to its utility in synthesis.

| Property | Value |

| Molecular Formula | C₈H₁₃ClN₂O₂ |

| Molecular Weight | 204.66 g/mol |

| Melting Point | ~212-215 °C (decomposes) |

| Solubility | Soluble in water and polar organic solvents |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, and the hydrazine protons. The aromatic protons will appear as a set of coupled multiplets in the aromatic region, while the two methoxy groups will each give a singlet. The hydrazine protons (NH and NH₂) will appear as broad signals.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two methoxy carbons, the four aromatic carbons (two of which are quaternary), and the carbon bearing the hydrazine group.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups.

Applications in Drug Discovery and Organic Synthesis

The primary utility of (3,4-Dimethoxyphenyl)hydrazine hydrochloride lies in its role as a precursor for the synthesis of heterocyclic compounds, many of which possess significant biological activity.

The Fischer Indole Synthesis

A cornerstone of its application is the Fischer indole synthesis, a powerful acid-catalyzed reaction that constructs the indole ring system from a phenylhydrazine and a ketone or aldehyde.[1]

Caption: The Fischer Indole Synthesis using (3,4-Dimethoxyphenyl)hydrazine.

The 3,4-dimethoxy substitution pattern of the starting hydrazine is carried through to the final indole product, yielding 5,6-dimethoxyindoles. This structural motif is present in a number of biologically active natural products and synthetic compounds. For example, the total synthesis of makaluvamine D, a topoisomerase II inhibitor, utilizes (3,4-dimethoxyphenyl)hydrazine in a key Fischer indolization step.[2]

Synthesis of Other Bioactive Heterocycles

Beyond indoles, (3,4-Dimethoxyphenyl)hydrazine hydrochloride is a versatile precursor for a variety of other bioactive heterocycles. For instance, it can be used to synthesize pyrazole derivatives, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction with 1,3-dicarbonyl compounds provides a straightforward entry into substituted pyrazoles.

Conclusion

(3,4-Dimethoxyphenyl)hydrazine hydrochloride, a derivative of a historically significant class of compounds, remains a highly relevant and valuable reagent in modern organic synthesis and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with its reactivity in powerful ring-forming reactions like the Fischer indole synthesis, ensures its continued use in the pursuit of novel bioactive molecules. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

- Fischer, E. (1875). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594.

- Al-awar, R. S., et al. (2003). Total Synthesis of Makaluvamine D. The Journal of Organic Chemistry, 68(19), 7474–7483.

- Taber, D. F., & Neubert, P. (2015). The Fischer Indole Synthesis. Organic Syntheses, 92, 244.

Sources

A Preliminary Investigation into the Reactivity of (3,4-Dimethoxyphenyl)hydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Dimethoxyphenyl)hydrazine hydrochloride is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules and heterocyclic scaffolds.[1] Its unique structural features, namely the electron-rich dimethoxy-substituted phenyl ring and the reactive hydrazine moiety, make it a valuable precursor in various synthetic transformations. This technical guide provides an in-depth exploration of the reactivity of (3,4-Dimethoxyphenyl)hydrazine hydrochloride, with a focus on its application in the renowned Fischer indole synthesis and in the construction of pyrazole derivatives. By elucidating the underlying reaction mechanisms and providing detailed experimental protocols, this document aims to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a starting material is paramount for its successful application in synthesis. Key properties of (3,4-Dimethoxyphenyl)hydrazine hydrochloride are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃ClN₂O₂ | [2] |

| Molecular Weight | 204.66 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 198-202 °C | [3] |

| Solubility | Soluble in water and polar organic solvents | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the dimethoxy-substituted ring, the methoxy group protons (as singlets), and the protons of the hydrazine group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbons bearing the methoxy groups shifted downfield. The carbons of the methoxy groups themselves will also be apparent.

Infrared (IR) Spectroscopy: The IR spectrum of (3,4-Dimethoxyphenyl)hydrazine hydrochloride will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include N-H stretching of the hydrazine group, C-H stretching of the aromatic ring and methoxy groups, C=C stretching of the aromatic ring, and C-O stretching of the ether linkages.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (3,4-Dimethoxyphenyl)hydrazine hydrochloride. It is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Core Reactivity and Synthetic Applications

The reactivity of (3,4-Dimethoxyphenyl)hydrazine hydrochloride is primarily centered around the nucleophilic nature of the hydrazine functional group. This allows it to readily participate in condensation reactions with carbonyl compounds and in cyclization reactions to form various heterocyclic systems.

The Fischer Indole Synthesis: Crafting the Indole Scaffold

The Fischer indole synthesis is a classic and powerful method for the construction of the indole nucleus, a privileged structure in medicinal chemistry.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.

The electron-donating nature of the two methoxy groups on the phenyl ring of (3,4-Dimethoxyphenyl)hydrazine hydrochloride activates the aromatic ring, facilitating the key[3][3]-sigmatropic rearrangement step in the Fischer indole synthesis.

Caption: Generalized workflow for the Fischer Indole Synthesis.

Representative Experimental Protocol: Synthesis of 5,6-Dimethoxy-2,3-dimethylindole

While a specific literature procedure for the reaction of (3,4-Dimethoxyphenyl)hydrazine hydrochloride with diacetyl (2,3-butanedione) was not found, the following protocol is adapted from established Fischer indole synthesis methodologies.[5][6] This protocol is provided as a representative example and may require optimization.

Materials:

-

(3,4-Dimethoxyphenyl)hydrazine hydrochloride

-

Diacetyl (2,3-butanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Hydrochloric Acid (concentrated)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1 equivalent) in a mixture of ethanol and a catalytic amount of concentrated hydrochloric acid. To this solution, add diacetyl (1.1 equivalents) dropwise with stirring at room temperature. The reaction mixture is then heated to reflux for 1-2 hours to ensure complete formation of the hydrazone.

-

Cyclization: After cooling the reaction mixture, add glacial acetic acid as the cyclizing agent. The mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated crude product is collected by filtration and washed with water. The crude solid is then recrystallized from a suitable solvent system, such as ethanol/water, to afford the purified 5,6-dimethoxy-2,3-dimethylindole.

Causality of Experimental Choices:

-

The initial addition of a catalytic amount of acid facilitates the formation of the hydrazone by protonating the carbonyl oxygen of the diacetyl, making it more electrophilic.

-

Glacial acetic acid serves as both a solvent and a Brønsted acid catalyst for the cyclization step. Other acid catalysts such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) can also be employed, often leading to different reaction kinetics and yields.[4]

-

Heating is necessary to provide the activation energy for the[3][3]-sigmatropic rearrangement and subsequent cyclization and aromatization steps.

Pyrazole Synthesis: Building Five-Membered Heterocycles

(3,4-Dimethoxyphenyl)hydrazine hydrochloride is also a valuable precursor for the synthesis of pyrazoles, a class of five-membered heterocyclic compounds with diverse biological activities. The most common method for pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Solved Hydrazine reacts with 2,4-pentanedione to yield | Chegg.com [chegg.com]

- 3. benchchem.com [benchchem.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Dimethoxy-Substituted Indoles via Fischer Indolization of (3,4-Dimethoxyphenyl)hydrazine Hydrochloride

Introduction: The Significance of Dimethoxy-Substituted Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Among the diverse range of substituted indoles, those bearing dimethoxy functionalities are of particular interest to researchers in drug development. These methoxy groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and overall therapeutic efficacy. For instance, methoxy-substituted indole derivatives have shown promise as anticancer agents, exhibiting potent antioxidant and cytotoxic activities. Furthermore, the specific substitution pattern of methoxy groups on the indole ring can be strategically exploited for targeted drug design in areas such as oncology, infectious diseases, and inflammatory conditions.

The Fischer indole synthesis, a classic and robust method discovered by Emil Fischer in 1883, remains a highly versatile and widely employed strategy for constructing the indole core. This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. This application note provides a detailed guide for the synthesis of dimethoxy-substituted indoles using (3,4-Dimethoxyphenyl)hydrazine hydrochloride as a key starting material, offering researchers a reliable protocol to access these valuable compounds.

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis proceeds through a series of well-defined steps, initiated by the condensation of an arylhydrazine with a carbonyl compound to form a hydrazone. This is followed by an acid-catalyzed tautomerization to an enamine intermediate, which then undergoes a crucial-sigmatropic rearrangement. The subsequent cyclization and elimination of ammonia yield the final aromatic indole product. The choice of acid catalyst is a critical parameter that can significantly influence the reaction's efficiency and outcome. A variety of Brønsted and Lewis acids have been successfully employed, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride.

The following diagram illustrates the generally accepted mechanism of the Fischer indole synthesis:

Caption: The reaction pathway of the Fischer indole synthesis.

Experimental Protocol: Synthesis of 5,6-Dimethoxyindole

This protocol details the synthesis of 5,6-dimethoxyindole from (3,4-Dimethoxyphenyl)hydrazine hydrochloride and a suitable carbonyl compound. The procedure can be adapted for the synthesis of other dimethoxy-substituted indoles by selecting the appropriate starting materials.

Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| (3,4-Dimethoxyphenyl)hydrazine hydrochloride | 65907-71-3 | Sigma-Aldrich | |

| Pyruvic acid | 127-17-3 | Sigma-Aldrich | For 2-carboxy-5,6-dimethoxyindole |

| Acetone | 67-64-1 | Fisher Scientific | For 2,3-dimethyl-5,6-dimethoxyindole |

| Polyphosphoric acid (PPA) | 8017-16-1 | Sigma-Aldrich | Catalyst |

| Ethanol (absolute) | 64-17-5 | Fisher Scientific | Solvent |

| Sodium acetate | 127-09-3 | Sigma-Aldrich | Base |

| Diethyl ether | 60-29-7 | Fisher Scientific | Extraction solvent |

| Saturated sodium bicarbonate solution | N/A | In-house prep. | For neutralization |

| Anhydrous magnesium sulfate | 7487-88-9 | Sigma-Aldrich | Drying agent |

Step-by-Step Procedure

Part 1: Hydrazone Formation

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve (3,4-Dimethoxyphenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of water.

-

Add a solution of the carbonyl compound (e.g., pyruvic acid or acetone, 1.0 eq) in ethanol.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone is often indicated by the precipitation of a solid.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, collect the precipitated hydrazone by vacuum filtration, wash with cold water, and dry under vacuum. In many cases, the crude hydrazone can be used directly in the

Application Notes and Protocols for Acid Catalyst Selection in Fischer Indole Synthesis with Substituted Hydrazines

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of the Fischer Indole Synthesis

Since its discovery by Emil Fischer in 1883, the Fischer indole synthesis has remained a cornerstone for the construction of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2] The reaction, which forges the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions, is elegant in its conception yet remarkably sensitive in its execution.[1][3] The choice of acid catalyst is not a trivial parameter; it is a critical determinant that governs reaction efficiency, regioselectivity, and even the feasibility of the synthesis itself, particularly when employing substituted hydrazines.[4][5]

This guide moves beyond a mere recitation of catalysts. It aims to provide a deeper, mechanistic-driven understanding of why a particular acid might be chosen over another. We will explore the interplay between the electronic nature of substituents on the arylhydrazine ring, the sterics of the carbonyl partner, and the distinct roles of Brønsted and Lewis acids. By understanding these fundamental principles, researchers can make more informed decisions, troubleshoot challenging reactions, and ultimately, accelerate their discovery and development programs.

The Mechanistic Heart of the Matter: Why the Acid Catalyst is Pivotal

The Fischer indole synthesis proceeds through a series of intricate, acid-catalyzed steps.[1][6] A firm grasp of this mechanism is essential to appreciate the role of the catalyst.

-

Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine and the carbonyl compound to form a phenylhydrazone.[3]

-

Tautomerization to Ene-hydrazine: The phenylhydrazone then tautomerizes to the crucial ene-hydrazine intermediate. This step is often facilitated by the acid catalyst.[3]

-

[1][1]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes the key[1][1]-sigmatropic rearrangement (aza-Cope rearrangement) to form a new C-C bond, which disrupts the aromaticity of the aryl ring.[1][6] This is often the rate-determining step and requires sufficient thermal energy or strong acid catalysis to overcome the activation barrier.[7]

-

Rearomatization and Cyclization: The intermediate quickly rearomatizes, followed by an intramolecular attack of the anilinic nitrogen onto the imine carbon.[6]

-

Ammonia Elimination: Finally, the elimination of ammonia, driven by the formation of the stable aromatic indole ring, completes the synthesis.[1]

The acid catalyst is therefore not a passive bystander but an active participant, influencing the rates of several key equilibria and transformations.

dot

Caption: General mechanism of the Fischer indole synthesis.

Strategic Catalyst Selection: A Decision Framework

The "best" catalyst is entirely substrate-dependent. The electronic nature of the substituents on the arylhydrazine is a primary consideration.

Electron-Donating Groups (EDGs) on the Arylhydrazine

Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density of the aromatic ring. This has two main consequences:

-

Increased Reactivity: EDGs facilitate the[1][1]-sigmatropic rearrangement by making the aryl ring a more effective nucleophile.[8][9] This generally leads to faster reaction rates.

-

Potential for Side Reactions: However, strong EDGs can also stabilize the carbocation intermediate formed after potential N-N bond cleavage, a competing side reaction that can lead to failure of the indolization.[10][11]

Catalyst Recommendation for EDG-Substituted Hydrazines:

-

Milder Acids: Often, milder acids are sufficient and preferable to avoid decomposition. Acetic acid, p-toluenesulfonic acid (p-TSA), and milder Lewis acids like zinc chloride (ZnCl₂) are excellent starting points.[2][12]

-

Controlled Conditions: Careful control of temperature is crucial to favor the desired rearrangement over cleavage pathways.[13]

dot

Caption: Catalyst selection logic for EDG-substituted hydrazines.

Electron-Withdrawing Groups (EWGs) on the Arylhydrazine

Substituents like nitro (-NO₂) or halides (-Cl, -Br) decrease the electron density of the aromatic ring.

-

Decreased Reactivity: EWGs make the aryl ring less nucleophilic, slowing down the[1][1]-sigmatropic rearrangement.[9]

-

Harsher Conditions Required: Consequently, more forceful conditions are typically necessary to drive the reaction to completion.

Catalyst Recommendation for EWG-Substituted Hydrazines:

-

Stronger Acids: Stronger Brønsted acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are often required.[7][14] Strong Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) can also be effective.[2]

-

Higher Temperatures: Elevated temperatures are frequently needed to overcome the higher activation energy.[15] Microwave irradiation can be particularly effective in this context, offering rapid heating and often leading to improved yields in shorter times.[12][16]

Brønsted vs. Lewis Acids: A Comparative Overview

Both Brønsted and Lewis acids are effective catalysts for the Fischer indole synthesis, but their mode of action and suitability for different substrates can vary.[1][4]

| Catalyst Type | Examples | Mechanism of Action | Best Suited For |

| Brønsted Acids | HCl, H₂SO₄, p-TSA, PPA | Protonate the hydrazone, facilitating tautomerization and the sigmatropic rearrangement. | General purpose; stronger versions (PPA) are effective for deactivated (EWG-substituted) hydrazines.[2] |

| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Coordinate to the nitrogen atoms of the hydrazone, activating it towards rearrangement. | Often milder and can be advantageous for substrates sensitive to strong protic acids.[7] Can influence regioselectivity with unsymmetrical ketones.[5] |

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis using Zinc Chloride (A Mild Lewis Acid)

This protocol is a good starting point for hydrazines with moderately activating or deactivating substituents. Zinc chloride is a versatile and commonly used catalyst.[3]

Materials:

-

Substituted phenylhydrazine (1.0 eq)

-

Ketone or aldehyde (1.0-1.2 eq)

-

Anhydrous Zinc Chloride (ZnCl₂) (2.0 eq)

-

Toluene or Xylene (as solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted phenylhydrazine and the carbonyl compound.

-

Add the solvent (e.g., toluene) to create a slurry.

-

Carefully add anhydrous zinc chloride in portions. The reaction may be exothermic.

-

Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA) (A Strong Brønsted Acid)

This protocol is suitable for less reactive substrates, such as those with electron-withdrawing groups.[7]

Materials:

-

Phenylhydrazine (1.0 eq)

-

Acetophenone (1.0 eq)

-

Polyphosphoric Acid (PPA) (approx. 10 times the weight of phenylhydrazine)

-

Ice water

-

10% Sodium hydroxide solution

Procedure:

-

In a flask, gently heat a mixture of phenylhydrazine and acetophenone (e.g., in a 60 °C water bath) for 30 minutes to pre-form the phenylhydrazone. The mixture may solidify upon cooling.[7]

-

In a separate, larger flask equipped with a mechanical stirrer, heat the PPA to 80-90 °C.

-

Carefully and in portions, add the pre-formed phenylhydrazone to the hot PPA, ensuring the internal temperature does not exceed 100 °C.[7]

-

After the addition is complete, continue stirring at 100 °C for an additional 10-15 minutes.[7]

-

Allow the mixture to cool slightly (to ~70 °C) and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of 10% sodium hydroxide solution until the mixture is alkaline.

-

The crude 2-phenylindole will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

Further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 3: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole

Microwave irradiation can dramatically reduce reaction times and improve yields, especially for challenging syntheses.[12][16]

Materials:

-

Phenylhydrazine (1.0 mmol)

-

Cyclohexanone (1.0 mmol)

-

p-Toluenesulfonic acid (p-TSA) (catalytic amount)

-

Ethanol (solvent)

Procedure:

-

In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine, cyclohexanone, and a catalytic amount of p-TSA.

-

Add ethanol (3-5 mL) as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 5-15 minutes). Monitor pressure to ensure it remains within safe limits.

-

After irradiation, allow the vial to cool to room temperature.

-

Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify by column chromatography.

dot

Caption: General experimental workflow for Fischer indole synthesis.

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low or No Yield | Insufficient Acidity/Inactive Catalyst: The chosen acid may be too weak. | Switch to a stronger acid (e.g., from ZnCl₂ to PPA). Ensure Lewis acids are anhydrous.[7] |

| Unfavorable Substrate: Strong EDGs on the carbonyl-derived portion can favor N-N bond cleavage.[5][10] | Use milder conditions or a different synthetic route.[13] | |

| Mixture of Regioisomers | Unsymmetrical Ketone: Cyclization can occur on either side of the ketone. | The choice of acid can influence regioselectivity. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[17] |

| Reaction Fails/Complex Mixture | Decomposition: Starting materials, intermediates, or the final indole product may be unstable under the reaction conditions. | Consider using a milder catalyst (e.g., acetic acid) or lower the reaction temperature. Running the reaction under an inert atmosphere can prevent oxidation.[17] |

Conclusion